molecular formula C23H26N2O4S B12104841 6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Cat. No.: B12104841
M. Wt: 426.5 g/mol
InChI Key: KGWUZOOAQWJKKA-UHFFFAOYSA-N
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Description

Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a thioacetyl group at the epsilon-amino group of the lysine residue. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins with specific modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Na-Fmoc-Ne-thioacetyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

    Fmoc Protection: The alpha-amino group of L-lysine is protected with the Fmoc group.

    Thioacetylation: The epsilon-amino group is then modified with a thioacetyl group using reagents such as thioacetic acid or its derivatives.

    Coupling: The protected lysine derivative is coupled to a resin for SPPS.

    Chain Elongation: The peptide chain is elongated by sequential addition of amino acids.

    Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected to yield Na-Fmoc-Ne-thioacetyl-L-lysine.

Industrial Production Methods

Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to ensure efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Na-Fmoc-Ne-thioacetyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis, preventing unwanted reactions. The thioacetyl group provides a reactive site for further modifications or conjugation with other molecules. These modifications allow researchers to create peptides with precise structural and functional properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which provides a specific site for further chemical modifications. This makes it particularly useful in applications requiring precise control over peptide structure and function .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)

InChI Key

KGWUZOOAQWJKKA-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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